molecular formula C7H7NO3 B11796276 5-Cyclopropyloxazole-2-carboxylic acid

5-Cyclopropyloxazole-2-carboxylic acid

Cat. No.: B11796276
M. Wt: 153.14 g/mol
InChI Key: HUBYQSMDRJUCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyloxazole-2-carboxylic acid: is an organic compound that belongs to the class of oxazole carboxylic acids It features a cyclopropyl group attached to the oxazole ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyloxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyloxazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole ketones, while reduction can produce oxazole alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, 5-Cyclopropyloxazole-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities .

Industry: The compound is also used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It can enhance the properties of materials, making them more durable and functional .

Mechanism of Action

The mechanism of action of 5-Cyclopropyloxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

  • Oxazole-4-carboxylic acid
  • 2,5-Dimethyl-oxazole-4-carboxylic acid
  • 5-Phenyl-oxazole-2-carboxylic acid

Comparison: Compared to these similar compounds, 5-Cyclopropyloxazole-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

5-cyclopropyl-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C7H7NO3/c9-7(10)6-8-3-5(11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10)

InChI Key

HUBYQSMDRJUCEH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.